molecular formula C10H16N5NaO8P B141956 Adenosine 5'-monophosphate disodium salt CAS No. 149022-20-8

Adenosine 5'-monophosphate disodium salt

Cat. No.: B141956
CAS No.: 149022-20-8
M. Wt: 388.23 g/mol
InChI Key: RPKBJUJTBPSSLO-IDIVVRGQSA-N
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Description

It consists of three main structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid metabolism.

Mechanism of Action

Adenosine 5’-monophosphate disodium salt, also known as Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate or Adenosine Phosphate Disodium, is a nucleotide involved in various cellular energy transfer reactions .

Target of Action

The primary target of Adenosine 5’-monophosphate disodium salt is a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK plays a key role in cellular energy homeostasis .

Mode of Action

Adenosine 5’-monophosphate disodium salt acts as an activator of AMPK . It binds to the γ subunit of AMPK, leading to a conformational change that protects AMPK from dephosphorylation and hence, activation .

Biochemical Pathways

The activation of AMPK triggers a cascade of events within the cell that are all aimed at restoring energy balance . These include the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways, such as fatty acid oxidation .

Pharmacokinetics

It is known to be soluble in water, dimethyl sulfoxide, and methanol , which suggests it may have good bioavailability.

Result of Action

The activation of AMPK by Adenosine 5’-monophosphate disodium salt leads to a shift in cellular metabolism towards catabolic processes, thereby generating ATP and restoring energy balance . This can have various effects at the molecular and cellular level, including the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity .

Action Environment

The action of Adenosine 5’-monophosphate disodium salt can be influenced by various environmental factors. Furthermore, the photolysis behavior of Adenosine 5’-monophosphate disodium salt in seawater has been studied, and it has been found that it can release inorganic phosphate under environmentally relevant light conditions .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for preparing Adenosine 5'-monophosphate disodium salt: enzymatic synthesis and chemical synthesis .

  • Enzymatic Synthesis

      Step 1: Prepare a reaction mixture containing NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

      Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

      Step 3: Monitor the progress of the reaction using analytical methods like TLC or HPLC.

      Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

      Step 5: Purify the product using techniques like ion-exchange chromatography or preparative HPLC.

      Step 6: Convert the purified Adenosine Phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

  • Chemical Synthesis

      Step 1: Set up a reaction mixture containing the appropriate precursors, such as 5’-ADP and adenosine monophosphate, in the optimal solvent system.

      Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

      Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

      Step 4: Monitor the progress of the reaction using analytical techniques like TLC or HPLC.

      Step 5: Quench the reaction and isolate the 5’-ADP product using appropriate purification techniques, such as column chromatography or crystallization.

Chemical Reactions Analysis

Adenosine 5'-monophosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .

  • Hydrolysis

      Conditions: Acidic, neutral, and alkaline conditions.

      Reagents: Water, acids (e.g., HCl), bases (e.g., NaOH).

      Products: Adenosine monophosphate, inorganic phosphate.

  • Oxidation

      Conditions: Presence of oxidizing agents.

      Reagents: Hydrogen peroxide, potassium permanganate.

      Products: Oxidized adenosine derivatives.

  • Phosphorylation

      Conditions: Enzymatic catalysis.

      Reagents: ATP, kinases.

      Products: Adenosine triphosphate.

Scientific Research Applications

Adenosine 5'-monophosphate disodium salt has a wide range of scientific research applications in chemistry, biology, medicine, and industry .

  • Chemistry

    • Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
    • Serves as a model compound for studying nucleotide interactions and binding.
  • Biology

    • Plays a crucial role in cellular energy transfer and metabolism.
    • Involved in signal transduction pathways and cellular communication.
  • Medicine

    • Used in platelet activation tests to study blood clotting mechanisms.
    • Investigated for its potential therapeutic effects in treating cardiovascular diseases and metabolic disorders.
  • Industry

    • Utilized in the production of ATP for various industrial applications.
    • Employed in the development of diagnostic assays and biochemical reagents.

Comparison with Similar Compounds

Adenosine 5'-monophosphate disodium salt can be compared with other similar compounds such as Adenosine Triphosphate (ATP) and Adenosine Monophosphate (AMP) .

  • Adenosine Triphosphate (ATP)

      Structure: Contains three phosphate groups.

      Energy State: Higher energy molecule compared to this compound.

      Functions: Involved in energy transfer, muscle contraction, and intracellular signaling.

  • Adenosine Monophosphate (AMP)

      Structure: Contains one phosphate group.

      Energy State: Lower energy molecule compared to this compound.

      Functions: Acts as a precursor in the synthesis of ATP and ADP, involved in cellular metabolism.

This compound is unique in its role as an intermediate in the conversion of AMP to ATP, making it essential for maintaining cellular energy balance and metabolic functions.

Properties

CAS No.

149022-20-8

Molecular Formula

C10H16N5NaO8P

Molecular Weight

388.23 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1

InChI Key

RPKBJUJTBPSSLO-IDIVVRGQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

4578-31-8

Synonyms

5’-AMP; AMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Adenosine 5'-monophosphate disodium salt (AMP) interact within specific lipid environments?

A: Research shows that AMP can be entrapped within a mono-olein-based cubic Ia3d liquid crystalline phase. This entrapment leads to interactions primarily through the sn-2 and sn-3 alcoholic OH groups of mono-olein. [] This interaction is noteworthy because it enables the hydrolysis of the sugar-phosphate ester bond in AMP, a reaction not typically observed under normal conditions. []

Q2: What makes the hydrolysis of AMP within the Ia3d phase unique?

A: While the hydrolysis mechanism appears consistent for both AMP and its 2'-deoxy derivative (dAMP), the reaction proceeds at a slower rate for dAMP. [] This suggests that the presence of the 2'-hydroxyl group in AMP plays a significant role in the interaction with the lipid matrix and subsequent hydrolysis. Notably, this hydrolysis mechanism appears highly specific to the Ia3d phase, not occurring in other lipid phases. []

Q3: Can the pH level influence the structure of coordination polymers formed with AMP?

A: Yes, pH regulation can directly impact the structure of coordination polymers formed with AMP. For instance, research demonstrates the formation of two distinct Cu(ii)-AMP-4,4'-bipy coordination polymers under differing pH conditions. [] At a specific pH, the nucleotide remains unprotonated, resulting in the formation of {[Cu(AMP)(4,4'-bipy)(H2O)3]·5H2O}n. [] Conversely, a lower pH leads to nucleotide protonation and the formation of {[Cu2(HAMP)2(4,4'-bipy)2(H2O)4]·2NO3·11H2O}n, where NO3- ions are incorporated to balance the charge. []

Q4: Does the inclusion of this compound in infant formula provide any benefits?

A: While not directly addressed in the provided research papers, this compound is included as an ingredient in an immune formula milk powder. [] The formula aims to provide comprehensive nutrition and enhance immunity in infants, although specific mechanisms of action for AMP are not elaborated upon in the provided abstract. []

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